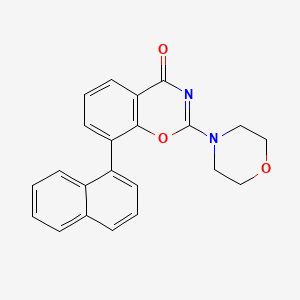
2-(4-Morpholinyl)-8-(1-naphthalenyl)-4H-1,3-benzoxazin-4-one
Übersicht
Beschreibung
LTURM-36 is a novel PI 3-kinase delta inhibitor.
Biologische Aktivität
2-(4-Morpholinyl)-8-(1-naphthalenyl)-4H-1,3-benzoxazin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzoxazine core, which is known for its reactivity and biological significance. Its structural formula can be represented as follows:
Anticancer Activity
Research indicates that benzoxazinones, including this compound, exhibit potent anticancer properties. A study highlighted its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specifically, the compound demonstrated an IC50 value in the low micromolar range, indicating strong cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| P388 | 9.9 |
| MCF-7 | 8.5 |
| HeLa | 7.2 |
These results suggest that the compound may act through multiple pathways, including the modulation of cell cycle progression and apoptosis induction.
The mechanism underlying the anticancer effects involves the inhibition of key signaling pathways such as PI3K/Akt/mTOR. This pathway is crucial for cell survival and proliferation; thus, its inhibition leads to reduced tumor growth. The compound has been shown to selectively inhibit phosphatidylinositol 3-kinase (PI3K) , an important target in cancer therapy.
Anti-inflammatory Effects
In addition to anticancer activity, this compound exhibits anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines in various models of inflammation. For instance, it significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Study on Cell Cycle Regulation
In a study involving P388 cells, treatment with this compound resulted in a marked alteration in cell cycle distribution. Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicating apoptosis.
In Vivo Studies
In vivo studies using murine models demonstrated that administration of this compound led to significant tumor regression compared to control groups. Histological analysis showed reduced tumor vascularization and increased apoptotic cells within treated tumors.
Eigenschaften
IUPAC Name |
2-morpholin-4-yl-8-naphthalen-1-yl-1,3-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c25-21-19-10-4-9-18(17-8-3-6-15-5-1-2-7-16(15)17)20(19)27-22(23-21)24-11-13-26-14-12-24/h1-10H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSONTPGVHUWDEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















